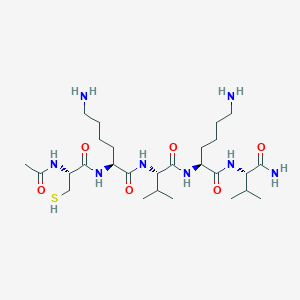
L-Valinamide, N-acetyl-L-cysteinyl-L-lysyl-L-valyl-L-lysyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valinamide, N-acetyl-L-cysteinyl-L-lysyl-L-valyl-L-lysyl- is a complex peptide compound composed of multiple amino acids This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valinamide, N-acetyl-L-cysteinyl-L-lysyl-L-valyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are activated using coupling reagents such as HBTU or DIC and then added to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The process is optimized to ensure high yield and purity, often involving automated peptide synthesizers and rigorous purification techniques such as HPLC (high-performance liquid chromatography).
Chemical Reactions Analysis
Types of Reactions
L-Valinamide, N-acetyl-L-cysteinyl-L-lysyl-L-valyl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups to disulfides.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Nucleophilic substitution reactions may involve reagents like acyl chlorides or anhydrides.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of acylated or alkylated derivatives.
Scientific Research Applications
L-Valinamide, N-acetyl-L-cysteinyl-L-lysyl-L-valyl-L-lysyl- has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Potential therapeutic applications due to its antioxidant properties and ability to modulate cellular pathways.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Mechanism of Action
The mechanism of action of L-Valinamide, N-acetyl-L-cysteinyl-L-lysyl-L-valyl-L-lysyl- involves its interaction with molecular targets such as enzymes and receptors. The cysteine residue’s thiol group can form disulfide bonds, modulating protein function. Additionally, the peptide can interact with cellular pathways involved in oxidative stress and inflammation, providing potential therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-cysteine (NAC): Known for its antioxidant properties and use in treating acetaminophen overdose.
L-Lysine: An essential amino acid involved in protein synthesis and various metabolic processes.
L-Valine: A branched-chain amino acid important for muscle metabolism and tissue repair.
Uniqueness
L-Valinamide, N-acetyl-L-cysteinyl-L-lysyl-L-valyl-L-lysyl- is unique due to its combination of multiple amino acids, providing a multifunctional peptide with diverse applications. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound for research and potential therapeutic use.
Properties
CAS No. |
348129-31-7 |
|---|---|
Molecular Formula |
C27H52N8O6S |
Molecular Weight |
616.8 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-acetamido-3-sulfanylpropanoyl]amino]-6-amino-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide |
InChI |
InChI=1S/C27H52N8O6S/c1-15(2)21(23(30)37)34-24(38)19(11-7-9-13-29)33-27(41)22(16(3)4)35-25(39)18(10-6-8-12-28)32-26(40)20(14-42)31-17(5)36/h15-16,18-22,42H,6-14,28-29H2,1-5H3,(H2,30,37)(H,31,36)(H,32,40)(H,33,41)(H,34,38)(H,35,39)/t18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
HFSXTGZLIKRUFD-YFNVTMOMSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-9-oxo-1-phenyl-9H-indeno[2,1-C]pyridine-4-carbonitrile](/img/structure/B14242173.png)

![3-[2,6-Di(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14242184.png)
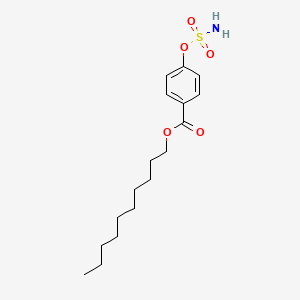
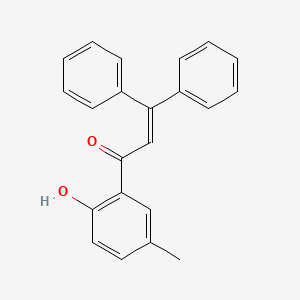
![N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B14242193.png)

![N-[4-[2-Ethyl-4-(2-thienyl)-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14242213.png)
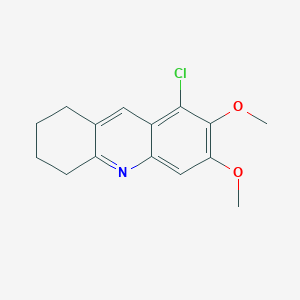
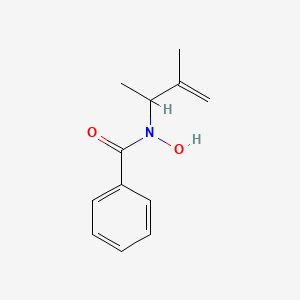
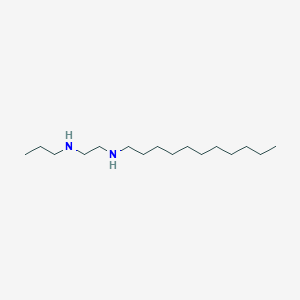
![[(3aR,4R,6aR)-3-benzoyl-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-4-yl] hydrogen sulfate](/img/structure/B14242226.png)


